molecular formula C13H18BrFN2 B1464533 {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1293227-32-3

{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1464533
CAS No.: 1293227-32-3
M. Wt: 301.2 g/mol
InChI Key: FQMNCIPEKBTUNI-UHFFFAOYSA-N
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Description

{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c14-12-6-10(3-4-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMNCIPEKBTUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine, also known as 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine, is a piperidine derivative notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications.

  • IUPAC Name : 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine
  • CAS Number : 1250592-23-4
  • Molecular Weight : 287.17 g/mol
  • Structure : The compound features a piperidine ring substituted with a bromofluorophenylmethyl group, which is essential for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The presence of halogen substituents, such as bromine and fluorine, has been shown to enhance antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus24
Compound BEscherichia coli22
Compound CPseudomonas aeruginosa20
This compoundTBD

A study demonstrated that the introduction of electron-withdrawing groups like bromine and fluorine significantly improved the inhibitory effects on Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, there is evidence supporting the antifungal activity of similar piperidine derivatives. The compound's structural characteristics may contribute to its effectiveness against fungal pathogens.

Table 2: Antifungal Activity of Piperidine Derivatives

Compound NameFungal StrainZone of Inhibition (mm)
Compound DCandida albicans18
Compound EAspergillus niger21
This compoundTBD

Studies have shown that halogenated compounds often exhibit enhanced antifungal activity, indicating a promising area for further exploration .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as bacterial enzymes or cell membrane components. The halogen substituents likely play a critical role in modulating these interactions, enhancing the compound's overall efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive evaluation of piperidine derivatives found that those with halogen substitutions exhibited superior antimicrobial activity compared to their non-halogenated counterparts. This study highlights the importance of structural modifications in developing effective antimicrobial agents .
  • Therapeutic Applications : Research into similar compounds has suggested potential applications in treating infections caused by resistant bacterial strains. The unique structure of this compound may provide a new avenue for drug development targeting resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is utilized as a building block in the synthesis of pharmaceutical agents. Its structural properties allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been explored for their potential as modulators of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer therapy .

Case Study: IDO Modulators
A notable study demonstrated that derivatives of {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine can effectively inhibit IDO activity. This inhibition can enhance immune responses against tumors, making these derivatives promising candidates for cancer immunotherapy .

Organic Synthesis

Intermediates in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, facilitating the creation of diverse chemical entities .

Chemical Reactions
The following table summarizes key reactions involving this compound:

Reaction TypeDescriptionExample Reagents
Substitution Reactions Replacement of bromine with other nucleophilesSodium iodide in acetone
Oxidation Conversion to higher oxidation statesPotassium permanganate
Reduction Reduction to amine derivativesLithium aluminum hydride
Coupling Reactions Formation of carbon-carbon bondsSuzuki-Miyaura coupling

Biological Studies

Investigating Biological Activity
Research has been conducted to evaluate the biological effects of this compound and its derivatives. Studies have focused on their interactions with specific receptors and enzymes, providing insights into their potential therapeutic roles.

Case Study: Receptor Interaction
A study investigated how this compound interacts with serotonin receptors, which are crucial targets in treating mood disorders. The findings indicated that certain derivatives exhibited selective binding affinity, suggesting their potential as antidepressants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.